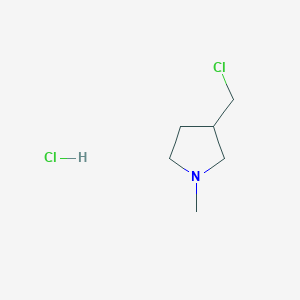![molecular formula C17H17N3O5S B2631858 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1203219-72-0](/img/structure/B2631858.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, also known as BDTUP, is a novel compound that has gained significant attention in the scientific community due to its potential medicinal properties. BDTUP is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit promising biological activity. In
Applications De Recherche Scientifique
Anticonvulsant and Neuroprotective Potential
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea and related compounds have demonstrated significant potential in neuroprotective applications. Specifically, certain synthesized urea compounds exhibit notable anticonvulsant properties without inducing neurotoxic or hepatotoxic effects, providing a promising direction for treating seizures and related neurological conditions (Siddiqui et al., 2009).
Antioxidant Properties
The antioxidant capabilities of urea derivatives are noteworthy. Studies have shown that certain coumarin-substituted heterocyclic compounds exhibit significant antioxidant activities, rivaling that of standard antioxidants like vitamin C. These findings suggest a potential role in combating oxidative stress-related disorders (Abd-Almonuim et al., 2020).
Antimicrobial and Antifungal Efficacy
Urea derivatives have also been identified as potent antimicrobial and antifungal agents. Various synthesized compounds have shown significant inhibitory effects against a range of microbial and fungal pathogens, highlighting their potential as novel therapeutic agents in fighting infections (Haranath et al., 2007).
Inhibition of Protein Kinases
Certain urea derivatives exhibit inhibitory effects on human protein kinases like CK2, indicating potential therapeutic applications in cancer treatment and other diseases where protein kinase regulation plays a crucial role (Chekanov et al., 2014).
Supramolecular Gelators and Fluorescent Brighteners
Urea derivatives have shown promising applications in the field of material science, particularly as supramolecular gelators and in the development of fluorescent brighteners. These compounds' ability to form complexes and exhibit unique photophysical properties opens avenues in sensor technology and materials engineering (Braga et al., 2013).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(19-13-5-6-15-16(10-13)25-11-24-15)18-12-3-1-4-14(9-12)20-7-2-8-26(20,22)23/h1,3-6,9-10H,2,7-8,11H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANXLDZGFLGTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

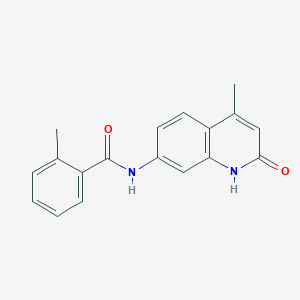



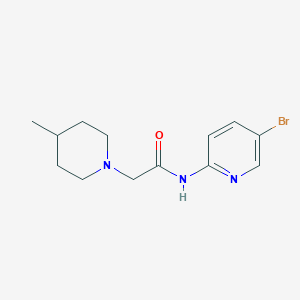
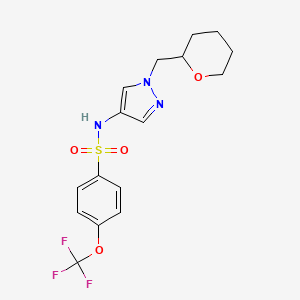
![N-[(2,4-dichlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine](/img/structure/B2631783.png)
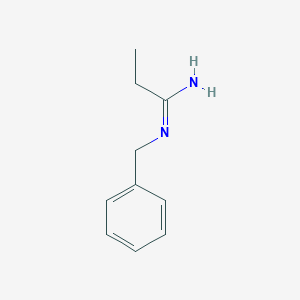
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2631785.png)
![5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2631786.png)
![4-(Ethoxymethylidene)-2-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2631789.png)

![ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2631795.png)
